2-(Chloromethyl)-1-ethoxy-4-nitrobenzene
Overview
Description
2-(Chloromethyl)-1-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an ethoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene typically involves the chloromethylation of 1-ethoxy-4-nitrobenzene. This can be achieved through the reaction of 1-ethoxy-4-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and the choice of catalyst to minimize side reactions and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-1-ethoxy-4-nitrobenzene or 2-(Chloromethyl)-1-ethoxy-4-aminobenzene.
Oxidation: 2-(Chloromethyl)-1-carboxy-4-nitrobenzene.
Scientific Research Applications
2-(Chloromethyl)-1-ethoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloromethyl groups.
Medicine: It is investigated for its potential use in the synthesis of biologically active compounds, including potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy group provides steric hindrance and electronic effects that can affect the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-ethoxy-5-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
2-(Bromomethyl)-1-ethoxy-4-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the ethoxy group provides different steric and electronic effects compared to similar compounds with methoxy or other alkoxy groups
Properties
IUPAC Name |
2-(chloromethyl)-1-ethoxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZMQKBSROXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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